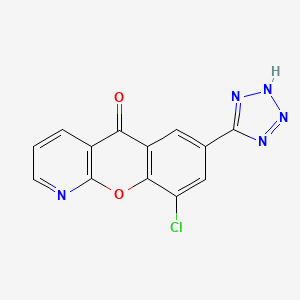
Traxanox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
トラキサノックスは、2つの関連する方法で合成することができます。
縮合法: 2-クロロニコチン酸と3-クロロ-4-ヒドロキシベンゾニトリルを、ニトロベンゼン中で180°Cのナトリウムメトキシドを用いて縮合させることで、2-(2-クロロ-4-シアノフェノキシ)ニコチン酸が生成されます。
環化法: 2-(2-クロロ-4-シアノフェノキシ)ニコチン酸を、180°Cの硫酸で環化させると、9-クロロ-5-オキソ-5H-ベンゾピラノ[2,3]ピリジン-4-カルボニトリルが生成され、これはその後、アジ化ナトリウムで処理されます.
化学反応解析
トラキサノックスは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、さまざまな生成物を生成できます。
還元: 還元反応によって構造が変化し、さまざまな誘導体が生成されます。
これらの反応で使用される一般的な試薬には、ナトリウムメトキシド、硫酸、アジ化ナトリウムなどがあります . これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
トラキサノックスは、科学研究においてさまざまな用途があります。
化学: さまざまな化学反応や合成プロセスで試薬として使用されます。
生物学: トラキサノックスは、in vitroでマウス腹腔マクロファージまたはラット腹腔多形核白血球による酵母顆粒の食作用を促進します.
化学反応の分析
TRAXANOX undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: Substitution reactions, particularly involving halogens, can produce various substituted compounds.
Common reagents used in these reactions include sodium methoxide, sulfuric acid, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
TRAXANOX has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: This compound is used in the production of various pharmaceuticals and chemical products.
作用機序
類似化合物との比較
トラキサノックスは、強力な抗アレルギー作用とアレルギー性メディエーター放出の選択的阻害により、他の類似化合物と比較して独特です。類似の化合物には次のものがあります。
クロモグリケートナトリウム: 抗アレルギー作用がありますが、トラキサノックスほど強力ではありません.
テオフィリン: 別の抗アレルギー剤ですが、作用機序が異なります.
トラキサノックスは、その高い効力とアレルギー反応を阻害する特定の作用機序により、際立っています。
生物活性
Traxanox, a benzopyranopyridine derivative, has garnered attention for its diverse biological activities, particularly in the realms of pharmacology and immunology. This compound exhibits significant anti-inflammatory and antiallergic properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
1. Anti-inflammatory Activity
This compound has been shown to possess notable anti-inflammatory effects. In experimental models, it inhibits anaphylactoid reactions and reduces pleural fluid accumulation, which signifies its potential in managing inflammatory conditions .
2. Antiallergic Effects
The compound demonstrates potent oral antiallergic activity. A study compared this compound sodium with disodium cromoglycate (DSCG) and found that this compound effectively inhibits IgE-mediated histamine release, which is crucial in allergic responses .
3. Immunomodulatory Effects
Research indicates that this compound can enhance the phagocytic activity of leukocytes and macrophages. This property suggests its role in boosting immune responses, particularly in preventing drug-induced immunosuppression .
Clinical Pharmacology
A double-blind crossover study assessed the pharmacokinetics and pharmacological effects of this compound in healthy subjects. The results highlighted its efficacy in diuresis and uricosuric effects, positioning it as a potential treatment for conditions like gout .
Table: Summary of Clinical Findings
This compound's biological activities are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Histamine Release : By blocking IgE-mediated pathways, this compound reduces allergic responses.
- Enhancement of Immune Function : The stimulation of macrophages leads to improved phagocytosis, aiding in pathogen clearance.
- Anti-inflammatory Pathways : The compound interferes with pro-inflammatory cytokine production, thus mitigating inflammation.
特性
CAS番号 |
58712-69-9 |
|---|---|
分子式 |
C13H6ClN5O2 |
分子量 |
299.67 g/mol |
IUPAC名 |
9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19) |
InChIキー |
MLCGWPUVZKTVLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4 |
正規SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4 |
Key on ui other cas no. |
58712-69-9 |
同義語 |
9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















